molecular formula C19H17N5O5 B11983625 N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide CAS No. 303106-90-3

N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11983625
CAS No.: 303106-90-3
M. Wt: 395.4 g/mol
InChI Key: TUZKINJRFUCIOQ-RGVLZGJSSA-N
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Description

N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a nitrophenyl group, and a hydroxy-methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the nitrophenyl group: This step involves nitration of the pyrazole ring using nitric acid under controlled conditions.

    Attachment of the hydroxy-methoxyphenyl group: This is done through a condensation reaction with 4-hydroxy-3-methoxybenzaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(4-Hydroxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide
  • N’-(1-(4-Methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide

Uniqueness

N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

303106-90-3

Molecular Formula

C19H17N5O5

Molecular Weight

395.4 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N5O5/c1-11(12-6-7-17(25)18(9-12)29-2)20-23-19(26)16-10-15(21-22-16)13-4-3-5-14(8-13)24(27)28/h3-10,25H,1-2H3,(H,21,22)(H,23,26)/b20-11+

InChI Key

TUZKINJRFUCIOQ-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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